2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C26H25ClN6OS.
Preparation Methods
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with phenyl isothiocyanate to form a triazole intermediate. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies and drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups play a crucial role in binding to these targets, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups and biological activities. Similar compounds include:
- 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C25H22ClN5O3S |
---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5O3S/c1-33-21-13-10-18(22(14-21)34-2)15-27-28-23(32)16-35-25-30-29-24(17-8-11-19(26)12-9-17)31(25)20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
JDWZPJNFXSVPQM-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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